molecular formula C4H13ClN2O B2820730 1-Hydrazinyl-2-methylpropan-2-ol hydrochloride CAS No. 1820863-72-6

1-Hydrazinyl-2-methylpropan-2-ol hydrochloride

Cat. No. B2820730
CAS RN: 1820863-72-6
M. Wt: 140.61
InChI Key: WPESEZLBDFUAES-UHFFFAOYSA-N
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Description

1-Hydrazinyl-2-methylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C4H13ClN2O and a molecular weight of 140.61 . Its CAS number is 1820863-72-6 .

Scientific Research Applications

Chemical Synthesis and Reactions

Hydrazine derivatives are employed in the synthesis of complex molecules and materials. For example, reactions involving chloromethyloxirane and dihalopropanols with chalcogens in basic reducing systems can lead to the formation of allyl alcohol and polyselenide oligomers, demonstrating the utility of hydrazine derivatives in synthesizing organoselenium compounds (Elaev et al., 2008). These reactions are crucial for developing new materials with potential applications in electronics and pharmacology.

Catalysis and Biofuel Production

Hydrazine derivatives play a role in biofuel production, as seen in the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase for the anaerobic production of 2-methylpropan-1-ol (isobutanol), a biofuel candidate. This research demonstrates the critical role of enzyme engineering in achieving high-yield biofuel production, illustrating the potential of hydrazine derivatives in renewable energy technologies (Bastian et al., 2011).

Material Science and Environmental Applications

Hydrazine derivatives are also used in material science and environmental cleanup. For instance, the use of hydrazoic acid in continuous flow reactors for the synthesis of 1H-tetrazoles and N-(2-azidoethyl)acylamides showcases the adaptability of hydrazine derivatives in synthesizing nitrogen-rich compounds with potential applications in pharmaceuticals and agrochemicals (Gutmann et al., 2012).

Nucleic Acid Modification

Research on 2-nitropropane's activation pathway and its interaction with nucleic acids demonstrates the biological relevance of hydrazine derivatives. The formation of 2-hydrazinohypoxanthine from guanine underlines the potential mutagenic and carcinogenic effects of certain hydrazine derivatives, emphasizing the importance of understanding these interactions in toxicology and carcinogenesis (Sodum & Fiala, 1998).

properties

IUPAC Name

1-hydrazinyl-2-methylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.ClH/c1-4(2,7)3-6-5;/h6-7H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPESEZLBDFUAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydrazinyl-2-methylpropan-2-ol hydrochloride

CAS RN

1820863-72-6
Record name 1-hydrazinyl-2-methylpropan-2-ol hydrochloride
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